molecular formula C7H8N2O4S B1593583 N-(2-nitrophenyl)methanesulfonamide CAS No. 85150-03-4

N-(2-nitrophenyl)methanesulfonamide

Cat. No.: B1593583
CAS No.: 85150-03-4
M. Wt: 216.22 g/mol
InChI Key: WFRCGQPFZHHIDL-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)methanesulfonamide (CAS: 85150-03-4) is a sulfonamide derivative featuring a nitro group (-NO₂) at the ortho-position of the phenyl ring. This compound is synthesized via reactions involving benzofuroxans and dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), yielding a yellow solid with a moderate 76% efficiency after purification by silica gel chromatography (PE/EA 4:1) .

Properties

IUPAC Name

N-(2-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRCGQPFZHHIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304643
Record name N-(2-nitrophenyl)methanesulfonamide
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Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85150-03-4
Record name 85150-03-4
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Record name N-(2-nitrophenyl)methanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-NITROPHENYL)METHANESULFONAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-nitrophenyl)methanesulfonamide can be synthesized through the reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product of the reduction reaction is N-(2-aminophenyl)methanesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

N-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided)
  • Structure : Features a nitro group at the 2-position and a chloro substituent at the 4-position, combined with an acetamide moiety.
  • Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methanesulfonamide via reflux with acetic anhydride .
  • Properties : Exhibits intermolecular hydrogen bonding (C–H⋯O interactions), influencing crystal packing and stability .
N-Methyl-N-(4-nitrophenyl)methanesulfonamide (CAS: 334952-01-1)
  • Structure : Nitro group at the para-position with a methyl group on the sulfonamide nitrogen.
  • Similarity Score : 0.85 (structural similarity to N-(2-nitrophenyl)methanesulfonamide) .
  • Implications : Methyl substitution on nitrogen may reduce steric hindrance, increasing reactivity in nucleophilic environments.
N-(2-Methyl-4-nitrophenyl)methanesulfonamide (CAS: 57165-00-1)
  • Structure : Methyl group at the 2-position and nitro at the 4-position.
  • Similarity Score : 0.84 .
N-(2-Amino-4-fluorophenyl)methanesulfonamide (CAS: 156522-13-3)
  • Structure: Amino (-NH₂) and fluoro (-F) groups replace the nitro group.
  • Synthesis/Applications: The amino group enables further functionalization (e.g., acylation), making it a versatile intermediate in heterocyclic chemistry .

Functional Group Modifications

N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9)
  • Structure: Hydroxy (-OH) and methylamino (-NHCH₃) groups at the 2- and 4-positions.
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide (CAS: 85482-36-6)
  • Structure : Fluoro and nitro groups at the 4- and 3-positions.
  • Impact : The electron-withdrawing fluoro group may modulate the electronic effects of the nitro substituent, altering reactivity in electrophilic substitution reactions .

Structural and Electronic Effects

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F) decrease electron density on the ring, directing electrophilic attacks to specific positions. Electron-donating groups (e.g., -NH₂, -OH) increase ring reactivity but may reduce stability under oxidative conditions .

Biological Activity

N-(2-nitrophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a methanesulfonamide moiety. The presence of the nitro group significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through the reaction of methanesulfonyl chloride with 2-nitroaniline derivatives, typically in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Notably, sulfonamides like this compound are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, leading to antibacterial effects. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, showing promise as an antibacterial agent. The compound's ability to target bacterial enzymes makes it a valuable lead for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have demonstrated that similar compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For instance, derivatives like N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) have shown selective inhibition of COX-2 over COX-1, suggesting that this compound may exhibit similar selectivity .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity This compound showed effective inhibition against multiple bacterial strains, highlighting its potential as a novel antibacterial agent.
Anti-inflammatory Properties Similar compounds demonstrated selective inhibition of COX-2 in human monocytes, suggesting potential therapeutic applications in inflammatory diseases .
Mechanistic Insights Studies indicate that the nitro group enhances binding affinity to target enzymes, increasing the efficacy of the compound in inhibiting bacterial growth and inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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